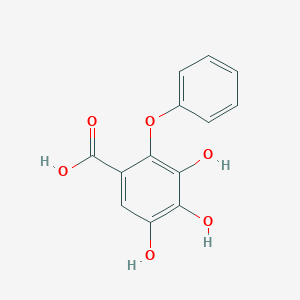

3,4,5-Trihydroxy-2-phenoxybenzoic acid

Description

Properties

CAS No. |

100374-72-9 |

|---|---|

Molecular Formula |

C13H10O6 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

3,4,5-trihydroxy-2-phenoxybenzoic acid |

InChI |

InChI=1S/C13H10O6/c14-9-6-8(13(17)18)12(11(16)10(9)15)19-7-4-2-1-3-5-7/h1-6,14-16H,(H,17,18) |

InChI Key |

ITWZSMWMGILMBL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid

De Novo Synthesis Pathways for the Core Benzoic Acid Structure

The de novo synthesis of the 3,4,5-trihydroxybenzoic acid (gallic acid) core is a foundational aspect of obtaining the target molecule. While gallic acid is naturally abundant, its synthesis from simple, non-aromatic precursors is of significant chemical interest. One notable approach involves the construction of the benzene (B151609) ring from acyclic starting materials.

A reported high-yielding synthesis of isotopically labeled gallic acid showcases a viable de novo strategy. rsc.org This pathway commences with the reaction of triethyl orthoformate and acetone (B3395972) to form a 4H-pyran-4-one derivative. The subsequent introduction of a third carbon atom is achieved through a reaction with diethyl malonate. The resulting substituted benzoate (B1203000) is then subjected to bromination at the 3- and 5-positions. The final step involves a one-pot hydrolysis of the ester and nucleophilic substitution of the bromine atoms with hydroxyl groups under basic conditions to yield the gallic acid core. rsc.org

Another conceptual de novo pathway could involve the aromatization of a cyclohexane (B81311) derivative. For instance, a suitably functionalized cyclohexane precursor, obtainable from reactions such as the Diels-Alder cycloaddition, could undergo a series of oxidation and dehydration steps to form the aromatic ring with the requisite oxygenation pattern. While not explicitly reported for 3,4,5-trihydroxy-2-phenoxybenzoic acid, such approaches are fundamental in the synthesis of polysubstituted aromatic compounds.

The biosynthesis of gallic acid, primarily through the shikimate pathway in plants and microorganisms, offers a biocatalytic route to the core structure. While not a purely chemical de novo synthesis, metabolic engineering of microorganisms to overproduce gallic acid from simple carbon sources like glucose represents a green and sustainable approach to obtaining the foundational benzoic acid structure.

Regioselective Functionalization Techniques for Phenoxy and Hydroxy Group Introduction

The introduction of the phenoxy group at the C-2 position and the precise arrangement of the three hydroxyl groups on the benzoic acid ring require highly regioselective functionalization techniques. A plausible synthetic strategy would involve the protection of the hydroxyl groups of a gallic acid derivative, followed by the regioselective introduction of the phenoxy group, and subsequent deprotection.

A key reaction for the formation of the diaryl ether linkage is the Ullmann condensation. mdpi.comscielo.org.mx This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). mdpi.com For the synthesis of 3,4,5-trihydroxy-2-phenoxybenzoic acid, this would likely involve the reaction of a protected 2-halogalloic acid derivative with phenol in the presence of a copper catalyst. Modern advancements in the Ullmann reaction have led to the development of milder reaction conditions, often employing ligands to enhance the efficiency and substrate scope of the copper catalyst. nih.govnih.gov

The regioselectivity of the Ullmann condensation on a polysubstituted benzene ring can be influenced by both steric and electronic factors. The presence of bulky protecting groups on the adjacent hydroxyl groups could direct the phenoxylation to the less hindered C-2 position. Furthermore, the electronic nature of the substituents can play a role in activating the aryl halide towards nucleophilic attack.

An alternative approach for the C-O bond formation is the Buchwald-Hartwig amination, which has been adapted for the synthesis of diaryl ethers using palladium catalysts. This method often offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction.

The introduction of the hydroxyl groups can be achieved either by starting with a pre-functionalized precursor like gallic acid or by sequential hydroxylation of a simpler benzoic acid derivative. However, the latter approach often suffers from poor regioselectivity. Therefore, starting with a protected form of gallic acid is generally the more efficient strategy.

Table 1: Comparison of Potential Methods for Phenoxy Group Introduction

| Method | Catalyst | Typical Conditions | Advantages | Challenges for Regioselectivity |

| Ullmann Condensation | Copper (Cu) | High temperatures, polar solvents | Cost-effective catalyst, well-established | Can require harsh conditions, regioselectivity can be an issue with multiple reactive sites |

| Buchwald-Hartwig Ether Synthesis | Palladium (Pd) | Milder temperatures, various solvents | High functional group tolerance, generally good yields | Catalyst cost, ligand sensitivity |

| Nucleophilic Aromatic Substitution (SNAr) | None (requires activated substrate) | Base, polar aprotic solvent | Catalyst-free | Requires a strongly electron-deficient aryl halide, may not be suitable for this substrate |

Chemical Modification and Derivatization Approaches for 3,4,5-Trihydroxy-2-phenoxybenzoic Acid

The carboxylic acid and phenolic hydroxyl groups of 3,4,5-trihydroxy-2-phenoxybenzoic acid are amenable to a variety of chemical modifications, most notably esterification and etherification. These reactions are crucial for modulating the physicochemical properties of the molecule.

Esterification of the carboxylic acid can be achieved through several standard methods. Fischer esterification, involving the reaction with an alcohol in the presence of an acid catalyst, is a common approach. acs.org For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole can be employed to activate the carboxylic acid towards reaction with an alcohol. google.com Enzymatic esterification using lipases has emerged as a green and highly selective alternative, often proceeding under mild conditions. mdpi.comnih.gov

Etherification of the phenolic hydroxyl groups can be accomplished via the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. The regioselectivity of this reaction can be challenging when multiple hydroxyl groups are present, often necessitating the use of protecting groups to achieve selective alkylation.

Table 2: Selected Esterification Methods for Polyphenolic Acids

| Method | Reagents | Catalyst/Activator | Key Features |

| Fischer Esterification | Alcohol, excess | Strong acid (e.g., H₂SO₄) | Equilibrium-driven, simple |

| DCC Coupling | Alcohol | Dicyclohexylcarbodiimide (DCC) | High yielding, mild conditions |

| Carbonyldiimidazole Activation | Alcohol | Carbonyldiimidazole | Forms a reactive acylimidazole intermediate |

| Enzymatic Esterification | Alcohol | Lipase (e.g., Novozym 435) | High selectivity, mild, environmentally friendly |

The concept of creating prodrugs involves chemically modifying a bioactive compound to improve its pharmacokinetic or pharmacodynamic properties. For a molecule like 3,4,5-trihydroxy-2-phenoxybenzoic acid, conjugation to larger molecules or promoieties can be a viable strategy for developing prodrugs with enhanced stability, solubility, or targeted delivery. rsc.org

Polysaccharides such as dextran (B179266) and chitosan (B1678972) have been used to form conjugates with gallic acid. mdpi.commdpi.com These polymer-drug conjugates can offer advantages such as increased aqueous solubility and controlled release of the active compound. The conjugation can be achieved by forming covalent bonds between the functional groups of the drug and the polymer. For instance, the carboxylic acid group of 3,4,5-trihydroxy-2-phenoxybenzoic acid could be activated and then reacted with the hydroxyl or amino groups of a polysaccharide.

The development of fluorescent probes based on this scaffold would likely involve the attachment of a fluorophore to the molecule. This could be achieved by synthesizing an ester or amide linkage between the benzoic acid and a fluorescent dye containing a suitable functional group (e.g., an alcohol or an amine). Such probes could be valuable tools for studying the biological interactions and localization of the parent compound.

Encapsulation of the compound within nanocarriers like liposomes or polymeric nanoparticles is another approach to enhance its delivery. nih.govnih.gov While not a direct chemical conjugation to the molecule itself, it is a closely related strategy in the field of drug delivery.

Catalytic Methods for Enhanced Synthesis Efficiency

Catalysis plays a pivotal role in improving the efficiency, selectivity, and sustainability of the synthesis and derivatization of complex molecules like 3,4,5-trihydroxy-2-phenoxybenzoic acid.

For the key step of forming the diaryl ether bond via the Ullmann condensation, the use of catalytic amounts of copper, often in conjunction with ligands, is a significant improvement over stoichiometric copper reagents. Ligands such as picolinic acid have been shown to facilitate the copper-catalyzed O-arylation of phenols under milder conditions and with a broader substrate scope, including sterically hindered phenols. nih.gov Heterogeneous copper catalysts, such as copper immobilized on mesoporous silica, offer the advantage of easy separation and recyclability, contributing to a more sustainable process. rsc.org

In the context of esterification, both acid catalysts and enzymes can enhance reaction rates and yields. While traditional homogeneous acid catalysts like sulfuric acid are effective, they can be difficult to remove from the reaction mixture. Heterogeneous acid catalysts, such as acidic ion-exchange resins, can circumvent this issue. Enzymatic catalysis, particularly with lipases, offers high chemo- and regioselectivity under mild conditions, which is especially advantageous when dealing with multifunctional molecules prone to side reactions. mdpi.comnih.gov

Biosynthetic Pathways and Natural Occurrence of 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid

Exploration of Putative Biogenetic Routes in Plants and Microorganisms

The biosynthesis of 3,4,5-Trihydroxy-2-phenoxybenzoic acid is hypothesized to involve the convergence of two major metabolic pathways: the shikimate pathway, which provides the gallic acid (3,4,5-trihydroxybenzoic acid) moiety, and a pathway leading to the formation of the phenoxy group. The key step in its formation would be the creation of the diaryl ether bond.

The shikimate pathway is a well-established route in plants and microorganisms for the biosynthesis of aromatic amino acids and other phenolic compounds. nih.govresearchgate.net A key intermediate in this pathway, 3-dehydroshikimate, is believed to be the direct precursor to gallic acid. utu.firesearchgate.net The conversion is catalyzed by the enzyme shikimate dehydrogenase, which facilitates the dehydrogenation of 3-dehydroshikimate to form gallic acid. nih.govnih.gov

The formation of the diaryl ether linkage is likely achieved through an oxidative coupling reaction between a gallic acid precursor and a second phenolic molecule. dtu.dk This type of reaction is common in the biosynthesis of many natural products. researchgate.net Two main classes of enzymes are known to catalyze such phenol (B47542) coupling reactions: cytochrome P450 monooxygenases and laccases. acs.orgnih.govnih.gov

A plausible biosynthetic route could therefore be proposed:

Formation of Gallic Acid Precursor: Synthesis of 3-dehydroshikimate via the shikimate pathway.

Formation of Phenolic Precursor: Synthesis of a second, simpler phenol.

Oxidative Coupling: An enzyme, such as a cytochrome P450 or a laccase, would catalyze the formation of the ether bond between the two precursors. This could occur through a radical coupling mechanism. dtu.dknih.gov

Final Modifications: Subsequent enzymatic modifications, such as hydroxylation or demethylation, could lead to the final structure of 3,4,5-Trihydroxy-2-phenoxybenzoic acid. Enzymes like O-demethylases are known to be involved in the final steps of plant and microbial secondary metabolite biosynthesis. nih.govnih.govresearchgate.net

Isolation and Identification Methodologies from Natural Sources

While no specific isolation of 3,4,5-Trihydroxy-2-phenoxybenzoic acid has been detailed in the available literature, established methods for the isolation and identification of phenolic compounds from natural sources would be applicable. researchgate.net

Isolation Techniques:

The initial step typically involves the extraction of metabolites from the plant or microbial source using a suitable solvent system. nih.gov The choice of solvent is critical and often involves a gradient of polarity to extract a wide range of compounds. nih.gov Common solvents for extracting phenolic compounds include methanol (B129727), ethanol, and ethyl acetate. uobaghdad.edu.iq

Following extraction, a series of chromatographic techniques are employed for purification. mdpi.com

| Technique | Principle | Application in Isolation |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial fractionation of the crude extract. |

| Medium-Pressure Liquid Chromatography (MPLC) | A pressurized version of column chromatography for improved resolution and speed. | Further purification of fractions. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with very fine stationary phase particles for high resolution. | Final purification of the compound to homogeneity. |

| Counter-Current Chromatography (CCC) | Separation based on the partitioning of compounds between two immiscible liquid phases. | An alternative to solid-phase chromatography, useful for polar compounds. |

Identification Techniques:

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods. researchgate.net

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. Fragmentation patterns can give clues about the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement. nih.govjmaterenvironsci.comlibretexts.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic conjugation within the molecule, characteristic of aromatic systems. |

Enzymatic Machinery Involved in the Biosynthesis of Related Structural Motifs

The key enzymatic step in the proposed biosynthesis of 3,4,5-Trihydroxy-2-phenoxybenzoic acid is the formation of the diaryl ether bond. Several enzyme families are known to catalyze such reactions.

Cytochrome P450 Monooxygenases:

These heme-containing enzymes are known to catalyze a wide variety of oxidative reactions, including the oxidative coupling of phenols. dtu.dkacs.org In the biosynthesis of the antibiotic vancomycin, a cytochrome P450 enzyme, OxyB, catalyzes an intramolecular phenol coupling reaction. acs.org Fungal cytochrome P450 enzymes have also been shown to catalyze regio- and stereoselective intermolecular phenol couplings. acs.orgnih.gov The proposed mechanism often involves the formation of a phenoxy radical intermediate. nih.gov

Laccases:

Laccases are multi-copper containing oxidases that can also catalyze the oxidation of phenolic compounds, leading to the formation of diaryl ethers and other coupled products. nih.govresearchgate.netrsc.org These enzymes are widespread in fungi, plants, and bacteria and are involved in processes such as lignin (B12514952) biosynthesis and degradation. nih.gov Laccase-mediated synthesis is considered a green chemistry approach for creating complex molecules. nih.gov

Other Relevant Enzymes:

Shikimate Dehydrogenase: As mentioned earlier, this enzyme is crucial for the formation of the gallic acid precursor, 3-dehydroshikimate. nih.govresearchgate.netnih.gov

O-Demethylases: In many biosynthetic pathways, the final hydroxyl groups on an aromatic ring are formed by the demethylation of methoxy (B1213986) groups. nih.govnih.govresearchgate.net It is plausible that such an enzyme could be involved in the final steps of 3,4,5-Trihydroxy-2-phenoxybenzoic acid biosynthesis.

The following table summarizes the key enzyme classes potentially involved in the biosynthesis:

| Enzyme Class | Function | Potential Role in Biosynthesis |

| Shikimate Dehydrogenase | Catalyzes the conversion of 3-dehydroshikimate to shikimate, a precursor to gallic acid. | Formation of the gallic acid moiety. |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including phenol coupling. | Formation of the diaryl ether bond. |

| Laccases | Multi-copper oxidases that catalyze the oxidation of phenols. | Alternative enzyme for the formation of the diaryl ether bond. |

| O-Demethylases | Catalyze the removal of methyl groups from methoxy groups to form hydroxyl groups. | Final modification to produce the trihydroxy substitution pattern. |

Elucidation of Biological Activity Mechanisms for 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid

Investigations into Molecular Target Interactions and Binding Affinities

There is currently no available data from scientific studies on the direct molecular target interactions or binding affinities of 3,4,5-Trihydroxy-2-phenoxybenzoic acid.

No studies were found that investigated the effects of 3,4,5-Trihydroxy-2-phenoxybenzoic acid on enzyme activity or its inhibition kinetics. Therefore, a data table on this topic cannot be generated.

Information regarding the agonistic or antagonistic activities of 3,4,5-Trihydroxy-2-phenoxybenzoic acid at any biological receptor is not present in the reviewed literature. Consequently, a data table on receptor profiling cannot be provided.

Cellular Pathway Perturbations and Signaling Cascade Interventions

There is no scientific evidence available to describe how 3,4,5-Trihydroxy-2-phenoxybenzoic acid may perturb cellular pathways or intervene in signaling cascades.

Interactions with Biomolecular Systems (e.g., protein binding, DNA intercalation)

No research has been published detailing the interactions of 3,4,5-Trihydroxy-2-phenoxybenzoic acid with biomolecular systems such as proteins or its potential for DNA intercalation.

Metabolic Fate and Biotransformation of 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid

Phase I Biotransformation Reactions (e.g., hydroxylation, oxidation)

Phase I metabolism typically introduces or exposes functional groups, such as hydroxyl (-OH) groups, rendering the molecule more polar and susceptible to subsequent Phase II conjugation reactions. drughunter.comphiladelphia.edu.jo These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of various tissues, most notably the liver. philadelphia.edu.jonih.gov

For 3,4,5-Trihydroxy-2-phenoxybenzoic acid, several Phase I reactions can be postulated based on its chemical structure:

Hydroxylation: Additional hydroxyl groups could be introduced on either of the aromatic rings. The phenoxy ring, being less substituted, would be a likely target for hydroxylation, potentially at the para-position, a common site for CYP-mediated oxidation. drughunter.comphiladelphia.edu.jo

Oxidation: The existing hydroxyl groups on the trihydroxybenzoic acid moiety could undergo further oxidation to form quinone-type structures. This is a common metabolic pathway for catechols and other polyphenolic compounds.

O-dealkylation (Ether Cleavage): The diaryl ether bond is a potential site for enzymatic cleavage. This O-dealkylation would result in the formation of gallic acid (3,4,5-trihydroxybenzoic acid) and phenol (B47542). Microbial systems have demonstrated the ability to O-dealkylate alkyl aryl ethers, a process that can be analogous to mammalian metabolism. nih.gov

These Phase I reactions would increase the water solubility of the parent compound and provide additional sites for the conjugation reactions of Phase II metabolism.

Phase II Conjugation Pathways (e.g., glucuronidation, sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. nih.govreactome.org Given the multiple hydroxyl groups present in 3,4,5-Trihydroxy-2-phenoxybenzoic acid, it is expected to be an excellent substrate for Phase II enzymes. nih.gov

The primary Phase II conjugation pathways for this compound are likely to be:

Glucuronidation: This is a major pathway for the metabolism of phenolic compounds. uomus.edu.iq The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the substrate. Each of the hydroxyl groups on the 3,4,5-Trihydroxy-2-phenoxybenzoic acid molecule is a potential site for glucuronidation.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. This is another common conjugation reaction for phenols and polyphenols. researchgate.net

Methylation: Catechol-O-methyltransferase (COMT) can catalyze the methylation of adjacent hydroxyl groups. The trihydroxybenzoic acid moiety contains a catechol-like structure, making it a potential substrate for methylation.

These conjugation reactions result in the formation of highly polar and readily excretable metabolites.

| Reaction Type | Enzyme Family | Potential Site of Action on 3,4,5-Trihydroxy-2-phenoxybenzoic acid | Effect on Compound |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxyl groups on both aromatic rings | Increased water solubility |

| Sulfation | Sulfotransferases (SULTs) | Hydroxyl groups on both aromatic rings | Increased water solubility |

| Methylation | Catechol-O-methyltransferase (COMT) | Adjacent hydroxyl groups on the trihydroxybenzoic acid moiety | Altered polarity and biological activity |

Microbial Degradation and Environmental Transformation Processes

In the environment, and within the gastrointestinal tract, microbial populations play a crucial role in the breakdown of complex organic molecules. researchgate.net The microbial degradation of compounds structurally related to 3,4,5-Trihydroxy-2-phenoxybenzoic acid, such as gallic acid and 3-phenoxybenzoic acid, has been studied and provides insights into its likely environmental fate.

The degradation of gallic acid by bacteria like Pseudomonas putida has been shown to proceed via ring cleavage to produce intermediates that can enter central metabolic pathways. nih.govresearchgate.net The initial steps involve the conversion of gallic acid to intermediates like 4-oxalomesaconic acid. nih.gov

More directly relevant is the microbial degradation of 3-phenoxybenzoic acid, a common metabolite of pyrethroid insecticides. Several bacterial strains have been identified that can utilize 3-phenoxybenzoic acid as a sole carbon source. The degradation pathway typically involves the cleavage of the ether bond, leading to the formation of phenol and protocatechuic acid. These intermediates are then further degraded through established aromatic degradation pathways.

Based on these findings, a plausible microbial degradation pathway for 3,4,5-Trihydroxy-2-phenoxybenzoic acid would involve:

Ether Bond Cleavage: The primary step would likely be the enzymatic cleavage of the diaryl ether bond, yielding gallic acid and phenol.

Degradation of Gallic Acid: The resulting gallic acid would be metabolized through pathways involving ring fission, as observed in various bacteria. nih.govd-nb.info

Degradation of Phenol: The phenol moiety would be hydroxylated to catechol, which is a common intermediate in the microbial degradation of aromatic compounds, followed by ring cleavage.

| Microorganism Genus | Related Compound Degraded | Key Metabolic Steps |

| Pseudomonas | Gallic acid, 3-Phenoxybenzoic acid | Ring cleavage, Ether bond cleavage |

| Matsuebacter | Gallic acid, Tannic acid | Degradation of polyphenols |

| Enterobacter | Gallic acid | Conversion to pyrogallol |

| Pullularia | Gallic acid and its esters | Utilization as a carbon source |

Comparative Metabolic Profiling Across Different Biological Systems

The metabolism of xenobiotics can vary significantly between different biological systems, such as mammals and microorganisms.

In mammalian systems , the primary goal of metabolism is detoxification and excretion. benthamscience.com Therefore, Phase I and Phase II reactions dominate, leading to the formation of more polar, water-soluble conjugates that can be readily eliminated in urine or bile. The parent compound, 3,4,5-Trihydroxy-2-phenoxybenzoic acid, would likely be rapidly conjugated and excreted, with limited cleavage of the ether bond.

In contrast, microbial systems often possess a more diverse array of enzymes capable of more extensive degradation, including the complete mineralization of organic compounds to carbon dioxide and water. researchgate.net Microorganisms are more likely to cleave the stable diaryl ether bond and utilize the resulting aromatic fragments as carbon and energy sources. d-nb.infooup.com This fundamental difference in metabolic capability means that the metabolic profile of 3,4,5-Trihydroxy-2-phenoxybenzoic acid in a mammal would consist mainly of glucuronide and sulfate (B86663) conjugates, while in a microbial environment, a wider range of smaller aromatic and aliphatic intermediates would be expected.

Studies on microbial models of mammalian metabolism have shown that some fungi can perform O-dealkylation of aryl ethers in a manner analogous to mammalian liver enzymes, highlighting some overlap in metabolic capabilities. nih.gov However, the extent of degradation is typically far greater in microbial systems.

| Biological System | Primary Metabolic Goal | Predominant Metabolic Pathways | Expected Metabolites of 3,4,5-Trihydroxy-2-phenoxybenzoic acid |

| Mammalian | Detoxification and Excretion | Phase I (minor) and Phase II (major) conjugation (glucuronidation, sulfation) | Glucuronide and sulfate conjugates of the parent compound |

| Microbial | Utilization as a carbon and energy source | Extensive degradation including ether cleavage and aromatic ring fission | Gallic acid, phenol, and further degradation products (e.g., protocatechuic acid, catechol, aliphatic acids) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of 3,4,5-Trihydroxy-2-phenoxybenzoic acid analogues is governed by several key structural features. The core scaffold, comprising a gallic acid (3,4,5-trihydroxybenzoic acid) moiety linked to a phenoxy group at the 2-position, provides the foundational framework for interaction with biological targets.

The 3,4,5-trihydroxy substitution pattern on the benzoic acid ring is a critical determinant of activity, particularly for antioxidant and radical-scavenging properties. This vicinal trihydroxyl arrangement is known to confer potent antioxidant effects due to the stabilization of the resulting phenoxyl radical through resonance and the formation of intramolecular hydrogen bonds. The number and position of these hydroxyl groups are paramount; studies on other phenolic acids have demonstrated that a higher number of hydroxyl groups generally correlates with increased antioxidant capacity.

The carboxylic acid group is another essential feature, providing a site for ionization at physiological pH. This anionic character can be crucial for forming salt bridges or hydrogen bonds with positively charged residues, such as lysine (B10760008) or arginine, within a biological target's active site. Esterification or amidation of this group can significantly alter the compound's polarity, membrane permeability, and binding interactions, often leading to a change or loss of a specific activity.

Table 1: Key Structural Features and Their Postulated Influence on Biological Activity This table is illustrative and based on established principles of medicinal chemistry, as direct experimental data for a comprehensive series of 3,4,5-Trihydroxy-2-phenoxybenzoic acid analogues is not readily available in public literature.

| Structural Feature | Postulated Influence on Biological Activity |

| 3,4,5-Trihydroxyl Group | Essential for potent antioxidant and radical-scavenging activity. Contributes to hydrogen bonding with target proteins. |

| Carboxylic Acid Group | Provides a key interaction point (ionic and hydrogen bonding) with biological targets. Influences water solubility. |

| Ether Linkage | Confers conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding sites. |

| Phenoxy Ring | Serves as a scaffold for introducing substituents to modulate lipophilicity, electronic properties, and steric interactions. |

Impact of Substituent Effects on Receptor Binding and Enzyme Modulation

The introduction of various substituents on the phenoxy ring of 3,4,5-Trihydroxy-2-phenoxybenzoic acid analogues can profoundly impact their interaction with biological targets such as receptors and enzymes. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Electronic effects of substituents, described by the Hammett parameter (σ), can alter the electron density of the phenoxy ring and, by extension, the entire molecule. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) can enhance the acidity of the phenolic protons, potentially influencing hydrogen bond donor strength. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic system, which may affect interactions with electron-deficient regions of a binding pocket.

Steric effects , related to the size and shape of the substituent, play a critical role in determining how well the analogue fits into a binding site. Bulky substituents can create steric hindrance, preventing optimal binding or inducing a conformational change in the target protein. In some cases, a larger group may be beneficial if it can occupy a specific hydrophobic pocket within the active site. For instance, in studies of 2-phenoxybenzamides, the position of substituents on an aniline (B41778) ring significantly altered their antiplasmodial activity, with para-substituted compounds often showing higher potency than meta- or ortho-substituted analogues. mdpi.com

Hydrophobic (or lipophilic) effects , often quantified by the partition coefficient (log P), influence the molecule's ability to cross cell membranes and interact with nonpolar regions of a protein. Increasing the lipophilicity with alkyl or aryl substituents on the phenoxy ring can enhance binding to hydrophobic pockets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

The interplay of these effects is complex. For example, a halogen substituent can be electron-withdrawing and also increase lipophilicity. The position of the substituent (ortho, meta, or para) on the phenoxy ring is also crucial, as it dictates the spatial orientation of these effects relative to the rest of the molecule and the binding site.

Table 2: Illustrative Impact of Substituents on the Phenoxy Ring This table presents hypothetical examples based on general principles of structure-activity relationships, as specific experimental data for receptor binding and enzyme modulation of a systematic series of 3,4,5-Trihydroxy-2-phenoxybenzoic acid analogues is limited.

| Substituent (on Phenoxy Ring) | Electronic Effect | Steric Effect | Hydrophobic Effect | Potential Impact on Receptor/Enzyme Interaction |

| -H (unsubstituted) | Neutral | Minimal | Baseline | Baseline interaction |

| -F (para-position) | Electron-withdrawing | Small | Slightly increased | May enhance hydrogen bonding and hydrophobic interactions. |

| -OCH₃ (para-position) | Electron-donating | Moderate | Slightly increased | Could alter electronic interactions and occupy a small pocket. |

| -C(CH₃)₃ (para-position) | Electron-donating (weak) | Large | Significantly increased | May provide strong hydrophobic interactions but could also cause steric clash. |

| -NO₂ (para-position) | Strongly electron-withdrawing | Moderate | Slightly increased | Could significantly alter electronic interactions and hydrogen bonding potential. |

Computational Approaches to SAR/SPR Modeling

In the absence of extensive experimental data, computational methods provide powerful tools to predict and rationalize the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of 3,4,5-Trihydroxy-2-phenoxybenzoic acid analogues.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. In a typical 2D-QSAR analysis, various molecular descriptors are calculated for each analogue. These descriptors can quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and molecular size (molar refractivity). Statistical methods, like multiple linear regression, are then used to build a model that predicts activity based on these descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These approaches require the alignment of the molecular structures in a common orientation. CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA considers additional fields like hydrophobic, and hydrogen bond donor and acceptor properties. The resulting models can be visualized as contour maps, highlighting regions where modifications to the structure are likely to increase or decrease biological activity.

Molecular docking is another valuable computational technique. This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. Docking simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The calculated binding affinity or docking score can be used to rank a series of analogues and prioritize them for synthesis and experimental testing. For instance, docking studies on derivatives of 3,4,5-trihydroxybenzoic acid have been used to predict their bioactivity as enzyme inhibitors.

These computational approaches are not only predictive but also help in understanding the underlying molecular mechanisms of action. They can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process.

Advanced Computational and Theoretical Chemistry Studies of 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is crucial in drug design for identifying potential drug candidates by estimating the binding affinity and mode of interaction with a biological target.

For 3,4,5-Trihydroxy-2-phenoxybenzoic acid, a molecular docking study would involve selecting a relevant protein target, such as an enzyme or receptor implicated in a specific disease pathway. The three-dimensional structure of the compound would be optimized and then "docked" into the active site of the protein. The simulation would predict the binding energy, often expressed as a docking score in kcal/mol, and detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For instance, a study on a related compound, 3,4,5-trihydroxybenzoic acid (gallic acid), identified stable interactions with cytochrome c peroxidase, highlighting key hydrogen bonds and hydrophobic contacts. researchgate.net

Illustrative Data from a Hypothetical Molecular Docking Simulation: This table is for illustrative purposes to show typical outputs of such a study.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Enzyme X | 1XYZ | -8.5 | ARG 120, TYR 150 | Hydrogen Bond |

| Enzyme X | 1XYZ | -8.5 | PHE 210 | π-π Stacking |

| Receptor Y | 2ABC | -7.2 | LEU 80, VAL 85 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, molecular stability, and solvent interactions. ajchem-a.comuantwerpen.be

An MD simulation of 3,4,5-Trihydroxy-2-phenoxybenzoic acid, typically placed in a simulated aqueous environment, would track the trajectory of each atom over a period of nanoseconds. Analysis of this trajectory would reveal the compound's flexibility, preferred conformations, and the stability of its interactions with surrounding water molecules. Key metrics such as the Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the molecule's structure over the simulation time, while the Root Mean Square Fluctuation (RMSF) would highlight the flexibility of specific parts of the molecule. ajchem-a.com

Illustrative Data from a Hypothetical Molecular Dynamics Simulation: This table is for illustrative purposes to show typical outputs of such a study.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Observations |

|---|---|---|---|

| Compound in Water | 100 | 1.5 ± 0.3 | Stable conformation with minor fluctuations. |

| Compound-Protein Complex | 100 | 2.1 ± 0.5 | Ligand remains stably bound in the active site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. researchgate.netresearchgate.net These methods provide insights into molecular properties that are difficult to measure experimentally.

For 3,4,5-Trihydroxy-2-phenoxybenzoic acid, DFT calculations could be used to determine its optimized molecular geometry, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide information about the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Illustrative Data from a Hypothetical DFT Calculation: This table is for illustrative purposes to show typical outputs of such a study.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 Debye | Indicates a polar molecule |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. nih.govnih.gov These predictions help to identify candidates with favorable drug-like properties early in the discovery process.

For 3,4,5-Trihydroxy-2-phenoxybenzoic acid, various web-based tools and software, such as SwissADME and ADMETlab, could be used to predict its ADME profile. researchgate.netnih.gov This would include assessing its compliance with Lipinski's "rule of five" for oral bioavailability, predicting its gastrointestinal absorption, blood-brain barrier permeability, potential for inhibition of cytochrome P450 enzymes (key for drug metabolism), and its likely routes of excretion. rsc.orgsemanticscholar.org

Illustrative Data from a Hypothetical In Silico ADME Prediction: This table is for illustrative purposes to show typical outputs of such a study.

| ADME Parameter | Predicted Value/Outcome | Drug-Likeness Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable (Lipinski's Rule) |

| LogP (Lipophilicity) | < 5 | Favorable (Lipinski's Rule) |

| GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | No | Low potential for CNS side effects |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. ijsmr.inmdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.netnih.gov

Developing a QSAR model relevant to 3,4,5-Trihydroxy-2-phenoxybenzoic acid would first require a dataset of structurally similar compounds (e.g., other phenoxybenzoic acid derivatives) with experimentally measured biological activity against a specific target. nih.gov Molecular descriptors (physicochemical, topological, and electronic properties) would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates these descriptors to the observed activity. The resulting model's predictive power would be rigorously validated before it could be used to estimate the activity of 3,4,5-Trihydroxy-2-phenoxybenzoic acid. ijsmr.inresearchgate.net

Sophisticated Analytical Methodologies for the Characterization and Quantification of 3,4,5 Trihydroxy 2 Phenoxybenzoic Acid

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Separation and Identification

Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of complex organic molecules like 3,4,5-Trihydroxy-2-phenoxybenzoic acid. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) depends on the analyte's properties and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For polar, non-volatile molecules such as phenolic acids, a crucial prerequisite for GC-MS analysis is derivatization. nih.govmdpi.com This chemical process converts polar functional groups (e.g., -OH, -COOH) into less polar, more volatile derivatives. nih.gov Common derivatization techniques include silylation (using reagents like BSTFA or MSTFA) and alkylation, which increase the thermal stability and volatility of the analyte for successful gas-phase separation. nih.govnih.govtandfonline.com

Once derivatized, the compound is separated on a capillary column and identified by its mass spectrum. nih.gov GC-MS provides high chromatographic resolution and sensitive detection, making it suitable for identifying phenolic compounds in various plant extracts and biological samples. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often the preferred method for analyzing non-volatile and thermolabile compounds like polyphenols, as it typically does not require derivatization. nih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rupahealth.com

Reversed-phase HPLC is commonly used, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water, acetonitrile (B52724), or methanol (B129727) with acid modifiers like formic acid to improve peak shape. vu.edu.auirjmets.com Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. rrml.ro The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification by monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference. vu.edu.aurrml.ro

| Technique | Sample Preparation | Separation Column (Example) | Mobile Phase / Carrier Gas (Example) | Detection Mode | Reference Compounds |

|---|---|---|---|---|---|

| GC-MS | Extraction followed by derivatization (e.g., silylation with MSTFA or methylation) | Capillary column (e.g., DB-5ms) | Helium (Carrier Gas) | Electron Ionization (EI) | Phenolic acids, Flavonoids nih.govresearchgate.net |

| LC-MS/MS | Extraction (e.g., LLE, SPE), filtration | Reversed-phase C18 | Gradient of acidified water and acetonitrile/methanol | Electrospray Ionization (ESI) in MRM mode | Hydroxybenzoic acids, Phenoxy acids vu.edu.aurrml.ro |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for metabolite profiling and the identification of unknown compounds, a task essential for understanding the biotransformation of 3,4,5-Trihydroxy-2-phenoxybenzoic acid. bohrium.com Unlike standard mass spectrometry, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap) provide highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov

This precision allows for the unambiguous determination of the elemental composition of a parent ion and its fragments, which is a fundamental step in identifying metabolites. nih.gov When studying the metabolism of 3,4,5-Trihydroxy-2-phenoxybenzoic acid, HRMS can detect minuscule mass shifts corresponding to common metabolic transformations such as hydroxylation, glucuronidation, or sulfation.

The workflow for metabolite profiling typically involves:

Incubating the parent compound with a biological system (e.g., liver microsomes, hepatocytes).

Analyzing the resulting mixture using an LC-HRMS system.

Comparing the mass spectra of the samples with a control to find potential metabolites.

Using the accurate mass data to propose elemental formulas for the unknown metabolites and their fragments to elucidate their structures. acs.org

The integration of HRMS with bioinformatic tools and mass spectral databases (e.g., METLIN, MassBank) further accelerates the identification process, although the novelty of many natural product metabolites often requires manual spectral interpretation. bohrium.comjournalofappliedbioanalysis.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive structural elucidation of a molecule like 3,4,5-Trihydroxy-2-phenoxybenzoic acid. uef.finumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For 3,4,5-Trihydroxy-2-phenoxybenzoic acid, one would expect distinct signals for the protons on the two aromatic rings.

¹³C NMR: Provides information on the number and type of carbon atoms. Signals for the carboxyl carbon, the ether-linked carbons, and the hydroxyl-bearing carbons would appear in characteristic regions of the spectrum.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the substitution pattern on the aromatic rings. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of 3,4,5-Trihydroxy-2-phenoxybenzoic acid would be expected to show characteristic absorption bands:

A broad band for the O-H stretching of the hydroxyl and carboxylic acid groups.

A sharp, strong band for the C=O stretching of the carboxylic acid.

Bands corresponding to C-O stretching for the ether and hydroxyl groups.

Absorptions characteristic of C=C stretching within the aromatic rings.

| Spectroscopic Technique | Information Provided | Expected Features for 3,4,5-Trihydroxy-2-phenoxybenzoic acid |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Distinct signals for aromatic protons on both rings, exchangeable signals for -OH and -COOH protons |

| ¹³C NMR | Carbon skeleton | Signals for carboxyl, aromatic, and ether carbons in predictable chemical shift ranges |

| IR Spectroscopy | Functional groups | Characteristic absorptions for O-H (hydroxyl, acid), C=O (acid), C-O (ether, phenol), and aromatic C=C bonds |

Development of Bioanalytical Methods for Detection in Complex Biological and Environmental Matrices

The detection and quantification of 3,4,5-Trihydroxy-2-phenoxybenzoic acid in complex matrices such as plasma, urine, or environmental water samples require the development of robust and validated bioanalytical methods. irjmets.comjapsonline.com The primary challenges in bioanalysis are achieving sufficient sensitivity and overcoming matrix effects, where endogenous components interfere with the ionization and detection of the analyte. analecta.hu

A typical bioanalytical workflow involves:

Sample Preparation: This is a critical step to isolate the analyte and remove interfering substances. lu.se Common techniques include:

Protein Precipitation (PP): A simple and rapid method for plasma or serum samples, where a solvent like acetonitrile is used to crash out proteins. japsonline.com

Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly effective and selective technique where the analyte is retained on a solid sorbent while interferences are washed away. nih.govacs.org The choice of sorbent (e.g., reversed-phase, ion-exchange) is tailored to the analyte's properties. researchgate.net For phenoxy acid herbicides in water, SPE has proven effective with high recoveries. nih.govnih.gov

Chromatographic Analysis: LC-MS/MS is the standard for quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov

Method Validation: To ensure reliability, the method must be validated according to regulatory guidelines. irjmets.commdpi.com Key validation parameters include:

Selectivity and Specificity: Ensuring no interference from matrix components. japsonline.com

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on analyte ionization.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.com

The development of such methods is essential for pharmacokinetic studies, toxicological assessments, and environmental monitoring of 3,4,5-Trihydroxy-2-phenoxybenzoic acid. irjmets.comnih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Pathways and Uncharted Mechanistic Actions

Future research into 3,4,5-Trihydroxy-2-phenoxybenzoic acid is poised to uncover novel biological activities by exploring its interactions with uncharted molecular pathways. While direct research on this specific compound is limited, its structural similarity to well-studied polyphenols like gallic acid (3,4,5-trihydroxybenzoic acid) suggests promising avenues for investigation. Gallic acid is known to possess a wide range of biological activities, including antioxidant, antimutagenic, and anticarcinogenic effects researchgate.net. Derivatives of 3,4,5-trihydroxybenzoic acid have been investigated for their potential as HIV-1 RNase H inhibitors, indicating that this class of compounds can interact with critical viral enzymes google.com.

Future studies could focus on identifying unique protein targets that are not influenced by more common polyphenols. High-throughput screening assays could be employed to test the compound against a broad panel of enzymes and receptors. For instance, its parent structure, phenoxybenzoic acid, has been used as a scaffold for synthesizing compounds that inhibit enzymes like dipeptidyl peptidase-4 researchgate.net. Investigating the specific effects of the trihydroxy- and phenoxy- substitutions on such activities will be crucial. Mechanistic studies should aim to elucidate how the compound modulates cell signaling cascades, such as inflammatory pathways (e.g., NF-κB, MAP kinase) or pathways related to cellular metabolism and survival.

| Potential Research Area | Hypothesized Mechanism/Target | Rationale Based on Structural Analogs |

| Antiviral Activity | Inhibition of viral enzymes (e.g., integrase, protease, RNase H) | Derivatives of 3,4,5-trihydroxybenzoic acid show inhibitory activity against HIV-1 RNase H google.com. |

| Enzyme Inhibition | Modulation of metabolic or signaling enzymes (e.g., cyclooxygenase, peptidases) | Gallic acid is a known cyclooxygenase inhibitor fishersci.at. Phenoxybenzoic acid derivatives can inhibit dipeptidyl peptidase-4 researchgate.net. |

| Cell Signaling Modulation | Interaction with key signaling proteins in pathways like NF-κB or Akt/mTOR | Polyphenolic compounds are well-documented modulators of major cellular signaling pathways. |

| Antioxidant Pathways | Activation of antioxidant response elements (ARE) via Nrf2 transcription factor | The trihydroxy- moiety is a classic feature of potent antioxidant molecules found in nature researchgate.net. |

Development of Sustainable Synthetic Routes and Scalable Production Methods

The advancement of academic and industrial applications for 3,4,5-Trihydroxy-2-phenoxybenzoic acid hinges on the development of efficient, sustainable, and scalable synthesis methods. Current synthetic strategies for related phenoxybenzoic acids often involve multi-step processes with harsh reagents and conditions, which are not ideal for large-scale production or environmentally friendly chemistry guidechem.com. For example, a common synthesis for 4-phenoxybenzoic acid involves steps like acylation with aluminum trichloride and halogenation with sodium hypochlorite, followed by purification with organic solvents like ethanol guidechem.com.

Future research should focus on green chemistry principles to minimize waste and energy consumption wjpmr.com. This includes exploring biocatalytic methods, where enzymes or whole-cell systems could perform specific transformations with high selectivity under mild conditions. Another promising avenue is the use of transition-metal-catalyzed cross-coupling reactions, which have become powerful tools for forming C-O ether bonds, though challenges like metal residue must be addressed orgsyn.org. The development of solvent-free or aqueous-based reaction systems would significantly improve the environmental footprint of the synthesis. Process intensification technologies, such as continuous flow chemistry, could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Synthetic Approach | Key Advantages | Challenges to Overcome |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate specificity. |

| Green Catalysis | Use of renewable feedstocks, avoidance of hazardous reagents wjpmr.com. | Catalyst stability and reusability, reaction efficiency. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Initial setup cost, potential for clogging with solid intermediates. |

| Optimized Cross-Coupling | High efficiency in forming the C-O ether linkage. | Removal of metal catalysts from the final product, cost of catalysts orgsyn.org. |

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological impact of 3,4,5-Trihydroxy-2-phenoxybenzoic acid, its integration with "omics" technologies is essential. A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the compound's mechanism of action on a global scale, moving beyond a single-target perspective nih.govnih.gov. Such approaches are increasingly used to understand complex biological responses to chemical compounds nih.govepa.gov.

By treating cells or model organisms with the compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct detailed molecular signatures of its activity. This data can identify affected biological pathways, predict potential off-target effects, and generate new hypotheses for its mechanism of action epa.govaltex.org. For example, proteomics could reveal changes in protein degradation pathways, while metabolomics could identify shifts in cellular energy metabolism nih.govmetabolomicsworkbench.org. This holistic view is critical for building predictive models of the compound's physiological effects and accelerating its development for academic and biotechnological applications nih.gov.

Innovations in Materials Science and Biotechnology Applications (Non-Clinical)

Beyond clinical research, 3,4,5-Trihydroxy-2-phenoxybenzoic acid holds potential for innovation in materials science and biotechnology. The polyphenolic structure suggests utility as a building block for novel polymers or as a functional additive. For instance, dihydroxy-functionalized acids like 2,5-dihydroxyterephthalic acid are used to synthesize advanced polymers with unique thermal and mechanical properties, such as poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber mdpi.com. The trihydroxy- and phenoxy- groups of the subject compound could be exploited to create polymers with enhanced characteristics, such as improved thermal stability, antioxidant properties, or specific binding capabilities.

In biotechnology, the compound could be investigated as a stabilizing agent for biomolecules or as a component in biocompatible materials. Its antioxidant properties, inherent to the gallic acid-like moiety, could be leveraged to create antioxidant coatings for medical devices or packaging materials to prevent oxidative degradation. Furthermore, the carboxylic acid group allows for straightforward chemical modification, enabling its attachment to surfaces or other molecules to create functionalized materials for applications like biosensors or affinity chromatography. Research into its use in synthesizing block copolymers could also yield materials with unique self-assembling properties for nanoscale applications researchgate.net.

| Application Area | Potential Function | Scientific Rationale |

| Polymer Science | Monomer for high-performance polymers. | The rigid aromatic structure and reactive hydroxyl/carboxyl groups can form stable polymer chains mdpi.com. |

| Antioxidant Additive | Stabilizer for plastics and other materials. | The 3,4,5-trihydroxy substitution is a well-known antioxidant motif capable of scavenging free radicals researchgate.net. |

| Functional Coatings | Surface modifier to impart biocompatibility or antioxidant properties. | The compound can be tethered to surfaces via its carboxylic acid group. |

| Biotechnology | Component for creating biocompatible hydrogels or matrices. | Polyphenolic structures are often biocompatible and can engage in hydrogen bonding to form cross-linked networks. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-Trihydroxy-2-phenoxybenzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Esterification/Substitution : Start with a salicylic acid derivative (e.g., methyl 2-phenoxybenzoate) and introduce hydroxyl groups via electrophilic aromatic substitution. Use protecting groups (e.g., acetyl) to control regioselectivity, followed by hydrolysis .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Optimization : Adjust pH (e.g., acidic conditions for hydrolysis) and temperature (e.g., 60–80°C for substitution reactions) to improve yield. Use kinetic studies to identify rate-limiting steps .

Q. How can the structural integrity of 3,4,5-Trihydroxy-2-phenoxybenzoic acid be confirmed post-synthesis?

- Analytical Techniques :

- Spectroscopy : Compare H NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons) and C NMR (e.g., δ ~170 ppm for carboxylic acid) with computational predictions (PubChem data ).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H] at m/z ~290).

- Elemental Analysis : Validate C, H, O composition (theoretical: C 57.14%, H 3.57%, O 39.29%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 3,4,5-Trihydroxy-2-phenoxybenzoic acid?

- Methodology :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality. Collect data at low temperature (100 K) to minimize thermal motion .

- Refinement : Apply SHELXL for small-molecule refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .

- Validation : Cross-check bond lengths (C-O ~1.36 Å, C-C aromatic ~1.39 Å) and angles (120° for benzene rings) against Cambridge Structural Database entries .

Q. What strategies mitigate contradictions in biological activity data for this compound (e.g., enzyme inhibition vs. non-specific binding)?

- Experimental Design :

- Dose-Response Curves : Perform assays (e.g., IC determination) across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from aggregation-based artifacts .

- Control Experiments : Use structurally similar analogs (e.g., 3,4-dihydroxybenzoic acid ) to isolate the role of the phenoxy group.

- Molecular Docking : Compare binding poses (e.g., AutoDock Vina) with crystallographic data to validate target engagement .

Q. How can solvent effects influence the compound’s stability during long-term storage?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.